2-(dimethoxymethyl)piperidine
Description
Significance of Piperidine (B6355638) Derivatives as Synthetic Intermediates
Piperidine derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org The conformational rigidity of the piperidine ring, combined with the ability to introduce substituents at various positions with stereochemical control, makes it an ideal scaffold for designing molecules with specific biological activities. nih.govacs.org Numerous methods have been developed for the enantioselective synthesis of 2-substituted piperidines, including asymmetric hydrogenation, biocatalytic approaches using transaminases, and various cyclization strategies. nih.govdigitellinc.comrsc.org These methods provide access to chiral piperidines that are crucial for drug discovery and development. digitellinc.com
Role of Acetals in Organic Synthesis: The Dimethoxymethyl Group
Acetals are a class of organic compounds characterized by two ether groups attached to the same carbon atom. In organic synthesis, they are most commonly employed as protecting groups for aldehydes and ketones due to their stability under a wide range of reaction conditions, particularly those involving basic or nucleophilic reagents. The dimethoxymethyl group, [CH(OCH₃)₂], is a dimethyl acetal (B89532) of a formyl group (an aldehyde).
Beyond their role as protecting groups, acetals can also function as precursors to electrophilic species. For instance, in the presence of a Lewis acid, they can generate oxocarbenium ions, which are reactive intermediates capable of participating in carbon-carbon bond-forming reactions. A related transformation involves the anodic methoxylation of N-formylpiperidine to generate 2-methoxy-N-formylpiperidine, which serves as a precursor to a reactive N-acyliminium ion, allowing for the introduction of nucleophiles at the 2-position of the piperidine ring. google.com
Overview of 2-(dimethoxymethyl)piperidine as a Versatile Synthetic Building Block
While detailed research findings on this compound are not extensively documented, its structure suggests significant potential as a bifunctional synthetic building block. The compound features a secondary amine within the piperidine ring and a masked aldehyde in the form of the dimethoxymethyl group at the 2-position.
A highly plausible synthetic route to this compound involves the catalytic hydrogenation of its aromatic precursor, 2-(dimethoxymethyl)pyridine (B2465107). The synthesis of 2-(dimethoxymethyl)pyridine can be achieved from 2-pyridinecarboxaldehyde (B72084) and methanol (B129727). The subsequent reduction of the pyridine (B92270) ring to a piperidine ring is a well-established transformation, often utilizing ruthenium-based catalysts or other hydrogenation methods. nih.govrsc.org
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The piperidine nitrogen can be subjected to N-alkylation, N-acylation, or used in coupling reactions. The dimethoxymethyl group, upon mild acidic hydrolysis, can be unmasked to reveal the 2-formylpiperidine. This aldehyde can then undergo a wide variety of subsequent reactions, such as Wittig olefination, reductive amination, oxidation to a carboxylic acid, or addition of organometallic reagents. This dual functionality allows for the stepwise and controlled elaboration of molecular complexity, making this compound a valuable, albeit currently under-explored, intermediate for the construction of novel piperidine-containing targets.
Physicochemical Properties of Piperidine Derivatives
The following table outlines key physicochemical data for this compound and its precursor. Note that the properties for the target compound are predicted based on available data for structurally similar molecules, such as its 4-substituted isomer.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| This compound | C₈H₁₇NO₂ | 159.23 | 196.3 ± 10.0 (Predicted) chemicalbook.com | 0.951 ± 0.06 (Predicted) chemicalbook.com | Not available |
| 4-(dimethoxymethyl)piperidine (B3048966) | C₈H₁₇NO₂ | 159.23 nih.gov | 196.3 ± 10.0 chemicalbook.com | 0.951 ± 0.06 chemicalbook.com | 188646-83-5 nih.gov |
| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 63-65 °C at 1.73 kPa google.com | Not available | 1121-60-4 |
Properties
CAS No. |
734514-75-1 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dimethoxymethyl Piperidine and Analogous Structures
Direct Synthesis Strategies
Direct synthesis strategies for 2-(dimethoxymethyl)piperidine and its analogs primarily involve two main pathways: the catalytic hydrogenation of a corresponding pyridine (B92270) precursor and the acetalization of a piperidine-based aldehyde.
Catalytic Hydrogenation of Pyridine Precursors
A common and efficient method for the synthesis of piperidine (B6355638) rings is the reduction of their aromatic pyridine counterparts. nih.gov This approach is particularly valuable as it leverages the wide availability of substituted pyridine starting materials.
A well-documented example that illustrates this synthetic strategy is the preparation of 4-(dimethoxymethyl)piperidine (B3048966). The synthesis begins with the corresponding pyridine derivative, 4-(dimethoxymethyl)pyridine (B3038237), which is itself synthesized from 4-pyridinecarboxaldehyde. google.com
The initial step involves the formation of the dimethyl acetal (B89532) from 4-pyridinecarboxaldehyde. This reaction is typically catalyzed by an acid. google.com Both protonic acids and solid acid catalysts can be employed for this transformation. Protonic acid catalysts include mineral acids like concentrated sulfuric acid or organic acids such as p-toluenesulfonic acid. google.com Solid acid catalysts, which offer advantages in terms of separation and reusability, include materials like acid clay, phosphotungstic acid, silicotungstic acid, and phosphomolybdic acid. google.com The reaction is carried out with a methylating agent, such as dimethyl carbonate, dimethyl sulfate, or trimethyl orthoformate, at temperatures ranging from 20 to 80 °C for 4 to 12 hours. google.com
Once the 4-(dimethoxymethyl)pyridine is formed, the subsequent step is the hydrogenation of the pyridine ring to yield the target piperidine. This reduction is achieved using noble metal catalysts, with ruthenium and rhodium being particularly effective. google.com The reaction is conducted under a hydrogen atmosphere (2-4 MPa) at temperatures between 40 and 100 °C. google.com The catalyst is typically supported on materials like carbon, silica, or titanium dioxide. google.com The choice of catalyst and support can influence the reaction's efficiency and selectivity. For instance, a ruthenium on carbon (Ru/C) catalyst has been shown to be effective for this transformation. google.com Similarly, rhodium on carbon (Rh/C) is also a viable catalyst. google.com The reaction solvent can vary, with options including toluene, methanol (B129727), and dimethylformamide. google.com This catalytic hydrogenation is a robust method, often resulting in high yields (≥96%) and purity (≥99%) of the final product. google.com
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Ruthenium | Carbon (C) | 100 | 4 | Toluene | 96.9 |
| Rhodium | Carbon (C) | 90 | 4 | Dimethylformamide | Not specified |
| Ruthenium | Silica (SiO₂) | Not specified | Not specified | Methyl Acetate | 97.0 |
| Ruthenium | Titanium Dioxide (TiO₂) | 50 | 2 | Methanol | Not specified |
Hydrogenation of 4-(dimethoxymethyl)pyridine (from 4-pyridinecarboxaldehyde)
Acetalization of Piperidine-Containing Aldehyde Precursors
An alternative direct strategy involves the formation of the acetal on a pre-existing piperidine ring. In this approach, 2-piperidinecarboxaldehyde serves as the starting material. nih.gov The aldehyde is reacted with an alcohol, in this case, methanol, in the presence of an acid catalyst to form the desired this compound. This method is advantageous when the piperidine aldehyde is readily available or more easily synthesized than the corresponding pyridine precursor. The mechanism involves the protonation of the aldehyde carbonyl group by the acid catalyst, which increases its electrophilicity. youtube.com This is followed by the nucleophilic attack of methanol to form a hemiacetal. youtube.comkhanacademy.org Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by the attack of a second methanol molecule, leads to the formation of the stable acetal. youtube.com
Indirect Synthetic Routes and Derivatization Approaches
Indirect routes to this compound involve the synthesis of a substituted piperidine followed by functional group interconversion. These methods offer flexibility and can be used to access a wider range of derivatives. For example, a piperidine ring can be synthesized through various methods such as multicomponent reactions or the cyclization of amino-alkene precursors. nih.govnih.gov Once the piperidine core is established with appropriate functional groups, these can be chemically manipulated to introduce the dimethoxymethyl group. One such approach could involve the reduction of a 2-piperidinecarboxylate ester to the corresponding alcohol, followed by oxidation to the aldehyde, and subsequent acetalization as described previously. Another possibility is the derivatization of N-substituted piperidines, where the substituent can be modified or cleaved to allow for the introduction of the desired functional group at the 2-position. whiterose.ac.uk These multi-step sequences provide access to complex piperidine structures that may not be available through more direct methods. nih.gov
Transformation of Methyl Groups to Dimethoxymethyl Moieties
The conversion of a methyl group at the C2 position of a piperidine ring into a dimethoxymethyl group is a multi-step process that is not commonly achieved directly. This transformation typically requires the initial oxidation of the methyl group to an aldehyde, which is then converted to the corresponding dimethyl acetal.
The starting material for this route is 2-methylpiperidine (B94953), also known as α-pipecoline. sigmaaldrich.comnih.govsigmaaldrich.com The synthesis sequence would logically proceed through the following steps:
N-Protection: The secondary amine of the piperidine ring must first be protected to prevent side reactions in subsequent oxidation steps. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are suitable for this purpose.
Oxidation of the Methyl Group: The protected 2-methylpiperidine can then be oxidized to form the corresponding aldehyde, N-protected piperidine-2-carboxaldehyde. This oxidation is a challenging step and can be accomplished using various reagents, though specific high-yield methods for this substrate are not extensively documented in readily available literature. General methods for benzylic or allylic oxidation might be adapted, but their effectiveness can be limited. A potential, albeit complex, alternative involves radical halogenation of the methyl group followed by hydrolysis to the aldehyde.
Acetal Formation: The resulting N-protected piperidine-2-carboxaldehyde is then subjected to acetalization. This is a standard organic transformation achieved by reacting the aldehyde with methanol in the presence of an acid catalyst. The reaction is typically driven to completion by removing the water formed during the reaction. orgsyn.org
Deprotection: Finally, the N-protecting group is removed to yield the target compound, this compound.
Given the challenges associated with the selective oxidation of the methyl group, this pathway is often less favored than methods involving the conversion of other functional groups.
Conversion of Other Functional Groups to the Acetal Functionality
Synthesizing the dimethoxymethyl functionality from other precursor groups on the piperidine or a pyridine ring is a more common and often more efficient approach. Key strategies include the hydrogenation of a pyridine precursor and the direct acetalization of a piperidine-2-carbaldehyde (B177073) derivative.
A highly effective and frequently employed strategy involves the synthesis of an appropriately substituted pyridine followed by the reduction of the aromatic ring. This two-stage approach leverages the well-established chemistry of pyridines.
Stage 1: Synthesis of 2-(dimethoxymethyl)pyridine (B2465107) The precursor, 2-(dimethoxymethyl)pyridine, is synthesized from 2-pyridinecarboxaldehyde (B72084). This reaction is a standard acid-catalyzed acetalization where 2-pyridinecarboxaldehyde is treated with methanol and an acid catalyst, often with the removal of water to drive the equilibrium towards the product.
Stage 2: Hydrogenation of the Pyridine Ring The subsequent hydrogenation of 2-(dimethoxymethyl)pyridine to this compound is the critical step. The aromatic pyridine ring is resistant to reduction, often requiring specific catalysts and conditions. rsc.orgacs.org A variety of catalytic systems have been developed for the hydrogenation of substituted pyridines. asianpubs.orgnih.gov
Several catalysts are effective for this transformation, including those based on rhodium, platinum, palladium, and iridium. rsc.orgasianpubs.orgchemrxiv.org The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product. For instance, heterogeneous catalysts like Rhodium(III) oxide (Rh₂O₃) and Platinum(IV) oxide (PtO₂) are commercially available and have shown high activity for the hydrogenation of various unprotected pyridines under mild conditions. rsc.orgasianpubs.org Homogeneous catalysts, such as specific iridium(III) complexes, have also been developed for the robust and selective ionic hydrogenation of pyridines. chemrxiv.org Electrocatalytic methods using catalysts like carbon-supported rhodium have also been demonstrated for pyridine hydrogenation. nih.gov
Below is a table summarizing various catalytic systems used for the hydrogenation of pyridine derivatives, which are applicable to the synthesis of this compound.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Key Features |
| Rh₂O₃ | H₂ | TFE | 40 | 5 | High activity for various unprotected pyridines under mild conditions. rsc.org |
| Iridium(III) Complex | H₂ | - | - | - | Robust and selective ionic hydrogenation; tolerates sensitive functional groups. chemrxiv.org |
| Rh/C | H₂ | H₂O | Ambient | Ambient | Used in electrocatalytic hydrogenation systems. nih.gov |
| Pd/C | H₂ | - | - | - | Commonly used for hydrogenation, often followed by deprotection steps. acs.org |
| PtO₂ (Adams' catalyst) | H₂ | Acetic Acid | Room Temp | 50-70 | Effective for substituted pyridines. asianpubs.org |
| Heterogeneous Cobalt | H₂ | H₂O | - | - | Allows for acid-free hydrogenation. nih.gov |
Another primary route involves starting with a pre-formed piperidine ring that already bears a suitable functional group at the C2 position, such as an aldehyde or a carboxylic acid.
From Piperidine-2-carboxaldehyde: The most direct method is the acetalization of piperidine-2-carbaldehyde. nih.gov This compound, however, can be unstable. The reaction involves treating the aldehyde with methanol under acidic conditions. The amine group of the piperidine must be protected beforehand to prevent it from interfering with the acid catalyst or undergoing side reactions.
From Piperidine-2-carboxylic Acid: Piperidine-2-carboxylic acid (pipecolic acid) is a readily available starting material. google.com The synthesis from this precursor involves several steps:
N-protection of the piperidine ring.
Conversion of the carboxylic acid to an ester (e.g., methyl ester).
Reduction of the ester to the corresponding aldehyde. This is a delicate step, as over-reduction to the alcohol is a common side reaction. Reagents like Diisobutylaluminium hydride (DIBAL-H) are often used for this partial reduction at low temperatures.
Acetalization of the resulting aldehyde with methanol as described above.
Final deprotection of the nitrogen to yield the product.
An alternative from the carboxylic acid involves its conversion to an amide, such as a Weinreb amide, which can then be reduced to the aldehyde more cleanly before acetalization. google.com
Reactivity and Transformations of 2 Dimethoxymethyl Piperidine
Reactions Involving the Dimethoxymethyl Group
The dimethoxymethyl group, a diethyl acetal (B89532), serves as a protected form of an aldehyde. Its reactivity is primarily centered on the cleavage of the acetal linkage to regenerate the aldehyde or exchange of the methoxy (B1213986) groups.
Acetal Hydrolysis to Aldehyde Derivatives
The hydrolysis of the dimethoxymethyl group in 2-(dimethoxymethyl)piperidine to the corresponding aldehyde, 2-piperidinecarboxaldehyde, is a fundamental transformation. This reaction is typically achieved under acidic conditions. The presence of water and an acid catalyst facilitates the cleavage of the two C-O bonds of the acetal.
Commonly employed acidic conditions for acetal deprotection include treatment with aqueous solutions of strong acids such as hydrochloric acid or sulfuric acid. Alternatively, milder acidic reagents can be utilized to avoid potential side reactions involving the piperidine (B6355638) nitrogen. The general mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the desired aldehyde. The reaction is driven to completion by the presence of excess water.
This transformation is crucial for unmasking the aldehyde functionality, which can then participate in a wide array of subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or various carbon-carbon bond-forming reactions.
Transacetalization Reactions
Transacetalization offers a method to convert the dimethoxymethyl group into a different acetal or ketal without proceeding through the free aldehyde. This reaction involves reacting this compound with a diol in the presence of an acid catalyst. The exchange of the two methoxy groups for the diol results in the formation of a cyclic acetal.
The choice of diol can be used to introduce different properties to the protecting group, such as increased stability or specific functionalities for further reactions. This reaction is reversible, and the equilibrium can be shifted towards the product by removing the methanol that is formed, often by distillation. This method provides a valuable tool for modifying the protecting group at the C2 position to suit the needs of a multi-step synthesis.
Reactions at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of reactions, most notably alkylation and acylation.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are essential for the synthesis of a wide range of N-substituted piperidine derivatives.
N-Alkylation involves the reaction of this compound with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction and to prevent the formation of the piperidinium (B107235) salt. Common bases include potassium carbonate or triethylamine. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The slow addition of the alkyl halide can help to avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net Reductive amination provides an alternative route to N-alkylation. chemicalforums.com
N-Acylation is the reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. The resulting N-acyl derivatives are amides. These reactions are generally high-yielding and proceed under mild conditions.
The following table summarizes typical conditions for these reactions:
| Reaction | Reagent | Solvent | Base | Temperature |
| N-Alkylation | Alkyl bromide or iodide | Acetonitrile or DMF | K₂CO₃ or Et₃N | Room Temperature to 70°C |
| N-Acylation | Acyl chloride or anhydride | Dichloromethane or THF | Pyridine or Et₃N | 0°C to Room Temperature |
This table provides generalized conditions and specific substrates may require optimization.
Amine-Mediated Cyclizations and Annulations
The piperidine nitrogen in this compound can act as a base or a nucleophile to mediate or participate in cyclization and annulation reactions. While specific examples involving this compound are not extensively documented, the piperidine moiety is known to catalyze reactions such as the Knoevenagel condensation and Michael additions, which can be key steps in the formation of new rings. For instance, piperidine can mediate the [3+3] cyclization of various substrates to form new heterocyclic systems. bldpharm.com
In intramolecular scenarios, if the N-substituent of the piperidine contains a suitable electrophilic group, cyclization can occur to form bicyclic structures. These transformations are valuable in the synthesis of complex alkaloids and other natural products.
Stereoselective Transformations
The C2 position of this compound is a stereocenter. This chirality introduces the possibility of stereoselective transformations, where reactions occur with a preference for the formation of one stereoisomer over another.
While the stereoselective synthesis of substituted piperidines is a well-established field, stereoselective transformations on a pre-existing chiral center, such as in this compound, depend on the nature of the reaction. nih.govrsc.orgrsc.org For instance, in N-alkylation or N-acylation reactions, the stereocenter at C2 can influence the conformational preference of the piperidine ring, which might have an effect on the reactivity of the nitrogen atom, although it typically does not lead to the formation of new stereocenters.
However, if the introduced N-substituent or a reactant at the C2-aldehyde (after deprotection) contains a prochiral center, the existing stereocenter at C2 can direct the stereochemical outcome of the reaction, leading to diastereoselective synthesis. For example, the addition of a nucleophile to the aldehyde derived from this compound could proceed with facial selectivity, influenced by the stereochemistry at the adjacent C2 position. The stereocontrol in such reactions is often rationalized using models like Cram's rule or the Felkin-Anh model, which predict the preferred direction of nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent stereocenter. The development of such stereoselective transformations is a key area of research in modern organic synthesis. ambeed.com
Ring Expansion and Contraction Reactions of the Piperidine Core
The modification of the piperidine ring size through ring expansion or contraction reactions offers a pathway to novel heterocyclic scaffolds. While specific examples involving this compound are scarce, general methodologies for these transformations on piperidine derivatives have been developed.
A photomediated ring contraction of α-acylated piperidines has been reported. nih.gov This reaction proceeds via a Norrish type II 1,5-hydrogen atom transfer, leading to a 1,4-diradical intermediate that undergoes C-N bond fragmentation and subsequent intramolecular Mannich reaction to yield a cyclopentane (B165970) product. nih.gov The reaction is tolerant of various substituents on the nitrogen atom. nih.gov
Ring expansion and contraction reactions can also be induced by reagents such as diethylaminosulfur trifluoride (DAST). arkat-usa.org In general, the treatment of cyclic homoallylic alcohols with DAST can lead to ring expansion via a carbocation intermediate. arkat-usa.org Similarly, cyclic β-amino alcohols can undergo ring expansion through an aziridinium (B1262131) intermediate. arkat-usa.org These reactions are typically under kinetic control. arkat-usa.org
A novel ring cyclization-expansion reaction has been observed during the catalytic hydrogenation of a 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione, which contains a latent piperidine ring. researchgate.net This transformation results in the formation of a nine-membered nitrogen-containing heterocycle. researchgate.net
Functionalization of the Piperidine Ring Carbon Atoms
The direct functionalization of the carbon atoms of the piperidine ring is a highly desirable transformation for the synthesis of complex piperidine derivatives. Modern synthetic methods, such as C-H functionalization, have emerged as powerful tools for this purpose.
Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been utilized for the site-selective functionalization of piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. For instance, C-2 functionalization of N-Boc-piperidine can be achieved with high diastereoselectivity. nih.gov
Photoredox catalysis has also enabled the highly diastereoselective α-amino C-H arylation of piperidines. nih.gov This method allows for the introduction of aryl groups at the carbon atom adjacent to the nitrogen. The reaction conditions can be optimized to favor the formation of either the syn or anti stereoisomer. nih.gov
These advanced functionalization strategies provide potential routes for the direct and selective modification of the piperidine ring of this compound at various carbon positions, offering a streamlined approach to the synthesis of complex and diverse piperidine-based molecules.
Applications in Complex Molecule Synthesis and Advanced Organic Chemistry
2-(dimethoxymethyl)piperidine as a Chiral Building Block
Chiral piperidine (B6355638) scaffolds are crucial components in medicinal chemistry, often dictating the pharmacological activity and selectivity of a drug molecule. thieme-connect.de The enantiomerically pure forms of this compound represent powerful chiral building blocks. The inherent chirality at the C2 position can be leveraged to induce stereoselectivity in subsequent chemical transformations, making it a valuable starting material for asymmetric synthesis.
The utility of such chiral building blocks is demonstrated in the synthesis of various biologically active molecules where the specific stereochemistry of the piperidine ring is critical for its function. researchgate.net For instance, the introduction of a chiral piperidine fragment can significantly enhance the binding affinity of a molecule to its biological target. The this compound synthon provides a strategic advantage, as the dimethoxymethyl group can be unmasked to an aldehyde at a suitable stage, allowing for a variety of subsequent stereocontrolled modifications. This approach is central to the "chiral pool" strategy, where readily available chiral molecules are used as starting materials to impart chirality to the final product. nih.gov
The table below illustrates the concept of using chiral piperidine cores in the design of pharmaceutically relevant compounds.
| Chiral Piperidine Application | Significance |
| Drug Design | Introduction of chiral centers can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.de |
| Asymmetric Synthesis | Serves as a chiral template to control the stereochemical outcome of subsequent reactions. |
| Natural Product Synthesis | Provides a key structural motif with the correct stereochemistry for the total synthesis of complex alkaloids and other natural products. nih.gov |
Role as an Intermediate in Total Synthesis of Alkaloids and Natural Product Scaffolds
Piperidine alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. organic-chemistry.org The synthesis of these complex molecules often relies on the use of functionalized piperidine intermediates that allow for the elaboration of the alkaloid skeleton. This compound is an ideal intermediate for this purpose, as the protected aldehyde at the C2 position provides a handle for the introduction of various side chains and the construction of more complex ring systems.
The stereocontrolled synthesis of polycyclic systems containing a piperidine ring is a challenging yet essential aspect of alkaloid synthesis. organic-chemistry.org The aldehyde functionality, obtained from the deprotection of the dimethoxymethyl group of this compound, can participate in a variety of intramolecular cyclization reactions to form fused or bridged bicyclic systems. For example, an intramolecular Mannich reaction or a Michael addition can be employed to construct a new ring fused to the piperidine core.
The stereochemistry at the C2 position of the piperidine ring plays a crucial role in directing the stereochemical outcome of these cyclization reactions, allowing for the diastereoselective formation of complex polycyclic scaffolds. This control is vital for the synthesis of specific isomers of natural products. mdpi.com
The following table summarizes key strategies for the stereocontrolled synthesis of polycyclic systems from piperidine precursors.
| Cyclization Strategy | Description | Resulting System |
| Intramolecular Mannich Reaction | Reaction of an amine with an aldehyde and a compound containing an active hydrogen. | Fused bicyclic alkaloids (e.g., quinolizidines, indolizidines). |
| Intramolecular Michael Addition | Nucleophilic addition of an enolate or other nucleophile to an α,β-unsaturated carbonyl system. | Construction of a new ring with controlled stereocenters. mdpi.com |
| Reductive Amination | Cyclization via the formation of an iminium ion followed by reduction. | Formation of various condensed piperidine systems. mdpi.com |
The introduction of hydroxyl groups with specific stereochemistry is a common requirement in the synthesis of natural products. The aldehyde group of 2-formylpiperidine, derived from this compound, is a versatile precursor for the creation of oxygenated stereocenters. Nucleophilic addition to the aldehyde, using chiral reagents or catalysts, can afford secondary alcohols with high diastereoselectivity.
For example, an asymmetric aldol (B89426) reaction or the use of a chiral reducing agent can convert the aldehyde into a hydroxyl group with a defined stereoconfiguration. This new stereocenter can be critical for the biological activity of the target molecule or can serve as a handle for further functionalization. The stereocontrolled synthesis of vicinally functionalized piperidines, such as amino alcohols, is a testament to the importance of such transformations. mdpi.com
Precursor for Advanced Heterocyclic Systems
The reactivity of the functional groups in this compound makes it a valuable precursor for the synthesis of other heterocyclic systems. The protected aldehyde can be transformed into a variety of functional groups that can then participate in ring-forming reactions.
While not a direct precursor, this compound can be elaborated into intermediates for pyrimidine (B1678525) synthesis. The classic synthesis of a pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea (B33335) or guanidine (B92328) derivative. The aldehyde functionality of 2-formylpiperidine (from deprotection) can be a key component in constructing the necessary backbone.
For instance, the 2-formylpiperidine could undergo a condensation reaction with an active methylene (B1212753) compound (like a malonate ester) to form an α,β-unsaturated dicarbonyl species. Subsequent cyclocondensation of this intermediate with urea or guanidine would lead to the formation of a piperidinyl-substituted dihydropyrimidine, which could be oxidized to the corresponding pyrimidine. This multicomponent approach is a powerful strategy for the synthesis of highly substituted heterocyclic compounds. ajol.info
Condensed piperidines, such as quinolizidines and indolizidines, are common cores in many alkaloid families. This compound is an excellent starting point for the synthesis of these bicyclic systems. nih.gov The aldehyde group can be used to introduce a second chain onto the piperidine ring, which can then undergo intramolecular cyclization.
A common strategy involves the reaction of the aldehyde with a Wittig reagent or a Horner-Wadsworth-Emmons reagent to form an α,β-unsaturated ester. Subsequent reduction of the ester to an alcohol, conversion to a leaving group (e.g., a tosylate or halide), and intramolecular N-alkylation would close the second ring, affording a condensed piperidine derivative. The stereochemistry of the final product is often dictated by the initial stereocenter at C2 of the piperidine ring.
The following table outlines a general synthetic sequence for the formation of a condensed piperidine system from a 2-substituted piperidine.
| Step | Reaction | Intermediate |
| 1 | Deprotection of the dimethoxymethyl group | 2-Formylpiperidine |
| 2 | Wittig or Horner-Wadsworth-Emmons olefination | α,β-Unsaturated ester |
| 3 | Reduction of ester and functional group manipulation | Piperidine with an appended alkyl chain containing a leaving group |
| 4 | Intramolecular N-alkylation | Condensed bicyclic piperidine derivative |
Generation of Substituted Dihydropyridines
The synthesis of dihydropyridines is a cornerstone of medicinal chemistry, and various methods have been developed for their construction. researchgate.net One of the most well-established methods is the Hantzsch synthesis, which is a reliable technique for preparing a wide range of symmetrical and asymmetrical dihydropyridine (B1217469) derivatives. researchgate.netnih.gov This reaction typically involves a multi-component condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov
While direct examples detailing the use of this compound as a primary building block in the Hantzsch synthesis are not prevalent in the reviewed literature, the synthesis of structurally related dihydropyridines has been reported. For instance, the stereoselective synthesis of (+)-4-(3-chlorophenyl)-6-dimethoxymethyl-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid cinnamyl ester has been achieved. rsc.org This highlights the compatibility of the dimethoxymethyl group within the dihydropyridine scaffold. The key step in this synthesis was a stereoselective Michael addition. rsc.org
The generation of substituted dihydropyridines can also be achieved through the functionalization of pre-existing pyridine (B92270) rings. A common method involves the addition of nucleophiles to N-activated pyridines, which can lead to the formation of 1,2- and 1,4-dihydropyridines. researchgate.net The regioselectivity of this reaction is influenced by the nature of the activating group on the pyridine and the nucleophile used. researchgate.net
Furthermore, catalytic methods for the construction of dihydropyridines have been developed. researchgate.net For example, an indium-catalyzed synthesis of 1,2-dihydropyridines has been reported. rsc.org This reaction proceeds via a vinylogous imino-aldol type reaction. rsc.org Such catalytic approaches offer an alternative to traditional methods and can provide access to a diverse range of substituted dihydropyridines.
Contributions to Methodology Development in Organic Synthesis
The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. The unique structural features of this compound and related piperidine derivatives make them valuable building blocks in the development of new synthetic methods.
Metal-Catalyzed Coupling Reactions Utilizing Piperidine-Based Building Blocks
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The piperidine motif is a common feature in many biologically active molecules, and as such, the use of piperidine-based building blocks in these reactions is of significant interest. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely employed in the synthesis of complex molecules, including pharmaceuticals. mdpi.com These reactions have been successfully applied to the functionalization of piperidine rings. For instance, Pd-catalyzed C-N cross-coupling reactions have been used in the synthesis of various medicinal compounds containing the piperidine scaffold. researchgate.net While specific examples detailing the use of this compound in these reactions are not extensively documented, the general principles of these methodologies are applicable. The nitrogen atom of the piperidine ring can be coupled with aryl halides or triflates in Buchwald-Hartwig aminations.
The Hiyama cross-coupling, which involves the coupling of organosilanes with organic halides catalyzed by a transition metal, is another versatile method for C-C bond formation. mdpi.com This reaction has been used to synthesize a variety of biaryl derivatives and other complex structures. mdpi.com The application of this methodology to piperidine-containing substrates would allow for the introduction of various substituents onto the piperidine ring or the coupling of the piperidine moiety to other molecular fragments.
The development of new ligands and catalysts continues to expand the scope of these cross-coupling reactions, enabling the use of a wider range of substrates and improving reaction efficiency. nih.gov
Metal-Free Catalysis and Organocatalysis in Transformations Involving the Compound
In recent years, there has been a significant shift towards the use of metal-free and organocatalytic methods in organic synthesis, driven by the desire for more sustainable and cost-effective processes. nih.gov Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the construction of complex molecular architectures with high levels of stereocontrol. nih.gov
Several organocatalytic approaches have been developed for the synthesis of polysubstituted piperidines. nih.gov For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol has been used to synthesize polysubstituted piperidines with excellent enantioselectivity, creating four contiguous stereocenters in a single step. nih.gov While these methods often construct the piperidine ring itself, the principles can be extended to the functionalization of pre-existing piperidine derivatives.
Anion Relay Chemistry (ARC) represents another powerful strategy for the diversity-oriented synthesis of complex molecules, including 2,4,6-trisubstituted piperidines. nih.gov This methodology involves a sequence of anion-forming and bond-forming steps to build up molecular complexity in a controlled manner. nih.gov
Hybrid approaches that combine biocatalysis and organocatalysis are also being explored for the synthesis of piperidine alkaloids.
The development of metal-free catalytic systems provides a valuable alternative to traditional metal-catalyzed methods, often offering different reactivity and selectivity profiles.
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and improve sustainability. unibo.itacgpubs.org This includes the use of greener solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. nih.gov
In the context of piperidine synthesis, several green chemistry approaches have been reported. One strategy involves the use of eco-friendly solvents. For example, the synthesis of dimethindene (B1670660), a pharmaceutical containing a piperidine-like moiety, has been achieved using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which significantly reduced the environmental impact compared to traditional volatile organic compounds. nih.govmdpi.comresearchgate.net The use of deep eutectic solvents (DESs) has also been explored for the synthesis of piperidone derivatives. acgpubs.org
Catalyst choice is another key aspect of green chemistry. A patented method for the preparation of 4-(dimethoxymethyl)piperidine (B3048966) utilizes a recyclable noble metal supported catalyst, such as Ru/C, which reduces production costs.
Furthermore, replacing hazardous reagents with greener alternatives is a crucial aspect of sustainable synthesis. In solid-phase peptide synthesis (SPPS), for instance, 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable and greener alternative to piperidine for the removal of the Fmoc protecting group. rsc.org
The application of these green chemistry principles to the synthesis and transformations of this compound can lead to more sustainable and environmentally friendly processes. The following table summarizes some of the green chemistry approaches applicable to piperidine synthesis.
| Green Chemistry Approach | Example | Reference(s) |
| Use of Greener Solvents | Synthesis of dimethindene using 2-MeTHF and CPME. | nih.govmdpi.comresearchgate.net |
| Recyclable Catalysts | Ruthenium on carbon (Ru/C) for the synthesis of 4-(dimethoxymethyl)piperidine. | |
| Alternative Reagents | Use of 3-(diethylamino)propylamine (DEAPA) in place of piperidine in SPPS. | rsc.org |
| Catalyst-Free Synthesis | Synthesis of thiophene-based Schiff bases containing piperidine rings without a catalyst. | acgpubs.org |
Mechanistic Investigations and Computational Chemistry Studies
Reaction Mechanism Elucidation for Conversions of 2-(dimethoxymethyl)piperidine
Elucidating the pathways through which this compound undergoes chemical transformations is crucial for its application in synthesis and materials science. Despite the importance of such studies, specific research on this compound is wanting.
Photochemical Reaction Pathways
There are no available studies in the scientific literature that investigate the photochemical reaction pathways of this compound. Such research would involve subjecting the compound to ultraviolet or visible light and analyzing the resulting products and intermediates to understand photo-induced transformations, such as rearrangements, cleavages, or cycloadditions.
Transition State Analysis for Catalyzed Reactions
Transition state analysis for reactions catalyzed by or involving this compound has not been reported. These studies would typically employ computational methods to calculate the energy and geometry of transition states, providing insight into reaction barriers and the role of catalysts in promoting specific chemical conversions.
Radical and Ionic Intermediate Pathways
Investigations into the formation and behavior of radical and ionic intermediates in reactions involving this compound are absent from the current body of scientific literature. Such studies are fundamental to understanding reaction mechanisms, particularly in processes involving single- or double-electron transfers.
Theoretical Chemistry and Computational Modeling
Theoretical and computational chemistry are powerful tools for predicting and understanding the behavior of molecules at an atomic level. However, dedicated computational studies on this compound are not presently available.
Density Functional Theory (DFT) Calculations for Structural Analysis and Energetics
No specific Density Functional Theory (DFT) calculations for the structural analysis and energetics of this compound have been published. DFT studies would be invaluable for determining optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and the relative energies of different conformers.
Molecular Dynamics Simulations of Compound Interactions
There are no published molecular dynamics (MD) simulations that focus on the interactions of this compound. MD simulations could provide detailed information about the compound's behavior in different environments, such as in solution or in the presence of other molecules, by simulating the atomic motions over time.
Quantitative Structure-Activity Relationship (QSAR) Studies on Piperidine (B6355638) Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. In the context of piperidine analogs, QSAR studies are instrumental in understanding how modifications to the piperidine scaffold influence their therapeutic or biological effects. These computational models allow for the prediction of activity for novel compounds, thereby guiding rational drug design and prioritizing synthesis efforts.
The fundamental principle of QSAR involves calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors encode various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties. Statistical methods are then employed to build a regression or classification model that links these descriptors to the observed biological activity.
Detailed Research Findings
Several QSAR studies have been conducted on diverse series of piperidine analogs, targeting a range of biological endpoints. These studies employ various modeling techniques and descriptor sets to elucidate the structural requirements for activity.
QSAR Models for Akt1 Inhibition and Antiproliferative Activity
A study focusing on furan-pyrazole piperidine derivatives investigated their potential as inhibitors of the Akt1 enzyme and as antiproliferative agents against OVCAR-8 (human ovarian carcinoma) and HCT116 (human colon cancer) cell lines. tandfonline.comnih.gov The researchers used a combination of 2D and 3D autocorrelation descriptors, selected via a genetic algorithm (GA), to develop multiple linear regression (MLR) models. tandfonline.comresearchgate.net These models successfully correlated the structural features of the compounds with their half-maximal inhibitory concentrations (IC₅₀). nih.govresearchgate.net The robustness and predictive power of the developed models were confirmed through rigorous internal and external validation procedures. nih.gov
The statistical quality of the QSAR models is summarized in the table below, demonstrating their stability and predictive capability. nih.gov
| Model Target | N | Descriptors | F | r² | Q²_LOO | RMSE |
| Akt1 | 38 | 3D | 57.578 | 0.832 | 0.796 | 0.247 |
| OVCAR-8 | 38 | 2D & 3D | 32.283 | 0.742 | 0.684 | 0.299 |
| HCT116 | 38 | 2D & 3D | 40.584 | 0.780 | 0.732 | 0.269 |
| N = Number of compounds in the training set; F = F-test value; r² = Coefficient of determination; Q²_LOO = Leave-one-out cross-validation coefficient; RMSE = Root Mean Square Error. |
QSAR Models for Insecticidal Activity
Another investigation focused on predicting the toxicity of 33 piperidine derivatives against the mosquito species Aedes aegypti. nih.gov This study utilized 2D topological descriptors and compared several machine learning and regression techniques. The models generated by ordinary least squares multilinear regression (OLS-MLR) and linear support vector machine (SVM) proved to be robust and predictive, achieving high determination coefficients for both the training and test sets. nih.gov The simplicity of the MLR model and the accessibility of the required descriptors make it particularly useful for preliminary screening of new potential insecticides. nih.gov
The performance of various modeling methods is detailed in the following table. nih.gov
| Model Type | Training Set r² | Test Set r² |
| OLS-MLR | > 0.85 | > 0.80 |
| Linear SVM | > 0.85 | > 0.80 |
| PPR | Slightly lower than OLS-MLR | Slightly lower than OLS-MLR |
| Radial SVM | Slightly lower than OLS-MLR | Slightly lower than OLS-MLR |
| RBFNN | Slightly lower than OLS-MLR | Slightly lower than OLS-MLR |
| GRNN | Lower performance | Lower performance |
| k-NN | Lower performance | Lower performance |
| r² = Coefficient of determination; OLS-MLR = Ordinary Least Squares Multilinear Regression; SVM = Support Vector Machine; PPR = Projection Pursuit Regression; RBFNN = Radial Basis Function Neural Network; GRNN = General Regression Neural Network; k-NN = k-Nearest Neighbors. |
QSAR Models for NorA Efflux Pump Inhibition
In the field of antibacterial research, QSAR analysis was performed on piperine (B192125) analogs to understand their inhibitory effect on the NorA efflux pump in Staphylococcus aureus. nih.gov This pump is a major contributor to antibiotic resistance. Using a genetic function approximation method, a statistically significant model was developed based on three key descriptors. nih.gov The model revealed that a larger partial negative surface area enhances inhibitory activity, while an increased molecular shadow area in the XZ plane is detrimental. nih.govresearchgate.net The heat of formation was also identified as a significant descriptor. nih.gov The model demonstrated high predictive accuracy, validated through cross-validation and an external test set. nih.gov
| Descriptor | Correlation with Activity |
| Partial Negative Surface Area (PNSA) | Positive |
| Area of Molecular Shadow (XZ plane) | Negative |
| Heat of Formation | Correlated |
| Statistical Significance of the Model: r² = 0.962; q² = 0.917 nih.gov |
2D vs. 3D-QSAR for Acetylcholinesterase Inhibition
To aid in the design of novel treatments for Alzheimer's disease, a comparative QSAR study was conducted on piperidine and piperazine (B1678402) derivatives as acetylcholinesterase (AChE) inhibitors. benthamdirect.com Both 2D-QSAR using stepwise multiple linear regression (SW-MLR) and 3D-QSAR using comparative molecular field analysis (CoMFA) were performed. The results indicated that the 3D-CoMFA model was superior, providing a more accurate prediction of the compounds' inhibitory potential. benthamdirect.com
| QSAR Method | Training Set r² | Test Set r² |
| 2D-QSAR (SW-MLR) | 0.825 | 0.778 |
| 3D-QSAR (CoMFA) | 0.947 | 0.816 |
| r² = Coefficient of determination. benthamdirect.com |
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For 2-(dimethoxymethyl)piperidine (C₈H₁₇NO₂), the expected exact mass can be calculated. This precise measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. For its isomer, 4-(dimethoxymethyl)piperidine (B3048966), the formula weight is listed as 159.23 g/mol . apolloscientific.co.uk HRMS would confirm this with a much higher degree of precision.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org For this compound, this would involve the loss of the dimethoxymethyl group to give a fragment corresponding to the piperidine (B6355638) ring. Another characteristic fragmentation would be the loss of a methoxy (B1213986) group (•OCH₃, mass 31) from the molecular ion to form a stable oxonium ion. The analysis of fragmentation patterns of related piperidine alkaloids has been shown to be a powerful tool for their structural characterization. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 159 | [M]⁺ | Molecular Ion |
| 128 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage, loss of the dimethoxymethyl radical |
| 75 | [CH(OCH₃)₂]⁺ | Cleavage of the bond between the ring and the substituent |
Chromatographic Techniques for Purity and Isomeric Ratios
Chromatographic methods are fundamental for assessing the purity of a compound and for separating and quantifying isomers.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A GC method would allow for the determination of its purity by separating it from any starting materials, byproducts, or degradation products. While specific methods for this compound are not published, general GC methods for analyzing piperidine and its derivatives have been developed. For instance, a method for detecting piperidine as an impurity in pharmaceutical samples utilizes a gas chromatograph, demonstrating the feasibility of this technique for related structures. google.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. For a compound like this compound, which lacks a strong UV chromophore, derivatization with a UV-active agent would likely be necessary for sensitive detection by a UV detector. Alternatively, a detector that does not rely on UV absorbance, such as a charged aerosol detector (CAD) or a mass spectrometer (MS), could be employed. While no specific HPLC methods for this compound have been found, methods for the analysis of piperidine itself have been established. nih.gov
Derivatives and Analogs of 2 Dimethoxymethyl Piperidine
Structure-Activity Relationships in Piperidine (B6355638) Analogs (from a synthetic perspective)
Synthetic strategies are often designed to explore SAR by creating libraries of compounds with systematic variations. Key modifications include:
N-Substitution: Altering the substituent on the piperidine nitrogen.
Ring Substitution: Introducing functional groups at various positions (C2, C3, C4) on the carbon skeleton.
Stereochemistry: Controlling the spatial arrangement of substituents, as different isomers can have vastly different effects. utmb.edu
The development of synthetic methods that allow for precise control over these features is crucial. Techniques like catalytic hydrogenation of substituted pyridines, intramolecular cyclization of amino acetals, and various multi-component reactions are employed to build the piperidine core with desired functionalities already in place. nih.gov The goal is to establish a clear link between a specific structural feature and the resulting chemical or physical properties, guiding the synthesis of more refined analogs.
Synthesis and Characterization of Substituted 2-(dimethoxymethyl)piperidines
The synthesis of substituted 2-(dimethoxymethyl)piperidines involves strategic chemical reactions to modify the parent structure at the nitrogen atom or on the carbon ring, or to alter the acetal (B89532) group itself.
Substitution at the nitrogen atom of the piperidine ring is a common strategy for modifying a molecule's properties. An example of creating an N-substituted derivative is seen in the synthesis of N-monodeuteriomethyl-2-substituted piperidines. This process begins with the anodic methoxylation of N-formylpiperidine in an electrochemical flow cell, which produces a 2-methoxylated piperidine intermediate. nih.gov This intermediate serves as a precursor to an N-formyliminium ion, enabling the introduction of carbon nucleophiles at the C2 position. The final step involves a modified Eschweiler-Clarke reaction using formic acid-d₂ to install the singly deuterated methyl group onto the nitrogen atom. nih.gov
Table 1: Synthesis of N-Substituted Piperidine Derivatives
| Starting Material | Key Reagents | Product Description | Reference |
|---|
Modifying the carbon framework of the piperidine ring leads to a diverse range of analogs. A notable example is the synthesis of 4-(dimethoxymethyl)piperidine (B3048966), an important chemical intermediate. google.com A patented method for its preparation involves a two-step process:
Acetal Formation: 4-Pyridinecarboxaldehyde is reacted with a methylating agent (like trimethyl orthoformate) in the presence of a solid acid or protonic acid catalyst to form 4-(dimethoxymethyl)pyridine (B3038237). google.com
Pyridine (B92270) Ring Reduction: The resulting 4-(dimethoxymethyl)pyridine is dissolved in an organic solvent and hydrogenated under pressure (2-4 MPa) using a noble metal supported catalyst, such as ruthenium or rhodium. This reduction of the pyridine ring yields the final product, 4-(dimethoxymethyl)piperidine, with high purity and yield. google.com
This method highlights a common and efficient strategy for producing ring-substituted piperidines: functionalizing a pyridine precursor followed by catalytic hydrogenation. nih.govgoogle.com
Table 2: Synthesis of 4-(dimethoxymethyl)piperidine
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 4-Pyridinecarboxaldehyde | Methylating agent, Acid catalyst, 20-80 °C | 4-(dimethoxymethyl)pyridine | google.com |
Varying the acetal group or its linkage to the piperidine ring provides another avenue for creating analogs. While direct synthesis of 4-(2,2-dimethoxyethyl)piperidine (B13595621) is not extensively detailed in the provided sources, the synthesis of structurally related compounds, such as 4-(2-aminoethyl)piperidine derivatives, illustrates the relevant chemical strategies. nih.gov The synthesis of these analogs involves building a two-carbon chain at the 4-position of the piperidine ring.
The key steps for creating such a scaffold include the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one, followed by homologation (extending the carbon chain) of the resulting ketone, often using a Wittig reaction to introduce a C₂ chain. nih.gov This ethylidene or ethyl ester group can then be further modified. Although the final product in this specific synthesis is an amine, the intermediate steps provide a clear blueprint for constructing the 4-ethyl-substituted piperidine core, which could be adapted to terminate in a dimethoxyacetal group.
Compounds with Multiple Heterocyclic Rings Incorporating Piperidine and Acetal Moieties
The piperidine and acetal motifs are also found within more complex, multi-ring systems. Synthetic chemists have developed elegant one-pot protocols to construct such architecturally challenging molecules. One notable method involves an organocatalyzed asymmetric aza-Diels–Alder reaction followed by an iminium ion-induced cyclization. rsc.org This sequence efficiently produces ring-fused piperidine derivatives that contain either N,O-acetal or N,N-acetal moieties with excellent control over the stereochemistry. rsc.org
Another example comes from the synthetic strategies toward the madangamine alkaloids, which are complex polycyclic natural products. The synthesis of the core structures of these molecules often involves the manipulation of piperidine rings and acetal groups. For instance, in one approach, reductive cleavage of an N,O acetal bond with aluminum hydride (AlH₃) is a key step in forming a substituted piperidine intermediate, which is then carried forward to construct the larger tetracyclic framework. mdpi.com
Q & A
Q. What are the primary synthetic routes for 2-(dimethoxymethyl)piperidine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves hydrogenation and functionalization steps. For example, 4-(dimethoxymethyl)piperidine (a structurally analogous compound) is synthesized using 4-pyridine formaldehyde and methylating agents under hydrogen pressure (2–4 MPa) at 40–100°C for 2–12 hours. Post-reaction distillation under reduced pressure isolates the product with high purity . Key factors include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., palladium or nickel), and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like methoxy (-OCH₃) and piperidine ring vibrations. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves the methoxymethyl group’s position on the piperidine ring. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Computational methods like density functional theory (DFT) can validate experimental spectra by simulating vibrational modes .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the dimethoxymethyl group in nucleophilic substitution reactions?
The dimethoxymethyl group undergoes nucleophilic substitution under acidic or basic conditions. For example, in acidic media, the methoxy group acts as a leaving group, enabling alkylation or arylation. Kinetic studies using HPLC or GC-MS track reaction progress, while isotopic labeling (e.g., deuterated solvents) can map proton transfer pathways. Computational modeling (DFT) further identifies transition states and activation energies .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (pH, solvent) or target specificity. To address this:
- Perform dose-response curves in standardized buffers (e.g., PBS or Tris-HCl).
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Compare results with structurally related compounds (e.g., 4-(dimethoxymethyl)piperidine derivatives) to identify substituent effects .
Q. How do computational models predict this compound’s interactions with biological targets?
Molecular docking (AutoDock, Schrödinger) screens for binding affinity to receptors like serotonin or dopamine transporters. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (Hammett constants) with activity .
Q. What methodologies optimize enantioselective synthesis of chiral this compound derivatives?
Chiral resolution can be achieved via:
- Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes).
- Enzymatic resolution with lipases or esterases.
- Chromatographic separation (HPLC with chiral columns). Monitor enantiomeric excess (ee) using polarimetry or chiral GC .
Q. How does substituent variation on the piperidine ring influence pharmacological profiles?
Structure-activity relationship (SAR) studies show that:
- Electron-donating groups (e.g., methoxy) enhance receptor binding via hydrophobic interactions.
- Bulky substituents at the C2 position reduce blood-brain barrier penetration.
- Comparative assays with analogs (e.g., 2-(tetrahydrofuran-2-yl)piperidine) reveal scaffold flexibility .
Methodological Considerations
Q. What analytical approaches validate purity and stability of this compound in long-term storage?
- High-performance liquid chromatography (HPLC) with UV detection quantifies impurities.
- Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products.
- Thermogravimetric analysis (TGA) monitors thermal decomposition thresholds .
Q. How are in vitro pharmacological assays designed to evaluate this compound’s neuroactivity?
- Radioligand binding assays (e.g., [³H]-ligand displacement) measure affinity for receptors like 5-HT₇ or σ₁.
- Functional assays (cAMP accumulation or calcium flux) determine agonist/antagonist profiles.
- Cytotoxicity screens (MTT assay) ensure selectivity over general cell toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
